2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl2F2N3 and its molecular weight is 308.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines, synthesized through a one-pot process which includes compounds structurally related to 2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, have demonstrated reproducible in vitro anti-HIV activity. This research provides insights into the potential applications of such compounds in HIV treatment (Chimirri et al., 1994).
Antimicrobial Evaluations
Research on compounds with a similar structural basis to this compound has been conducted to explore their antimicrobial properties. These studies include the synthesis of various derivatives and their evaluation against different bacterial and fungal strains, indicating the potential of these compounds in antimicrobial applications (Ladani et al., 2009).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion. This research includes a range of techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. The findings suggest the potential application of these compounds in corrosion protection (Saady et al., 2021).
P2X7 Antagonist
The development of P2X7 antagonists based on 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structures, similar to the compound , has shown promising results in therapeutic applications. These compounds have potential in various biological processes, including inflammation and pain management (Swanson et al., 2016).
VEGFR-2 Kinase Inhibition
Research on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, structurally related to the compound of interest, has identified them as new classes of VEGFR-2 kinase inhibitors. This suggests potential applications in cancer treatment, particularly in targeting vascular endothelial growth factor receptors (Han et al., 2012).
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3.2ClH/c13-7-1-2-8(9(14)5-7)12-16-10-3-4-15-6-11(10)17-12;;/h1-2,5,15H,3-4,6H2,(H,16,17);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWBFXCBFDOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=C(C=C(C=C3)F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.